molecular formula C21H26ClN3O4S B11130776 N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11130776
M. Wt: 452.0 g/mol
InChI Key: OVYWSRJKGZKDPQ-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique structural framework. Its core consists of a benzene ring substituted with a chlorine atom at position 5, a methoxy group at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further functionalized with a benzyl group and a 2-(4-methylpiperazin-1-yl)-2-oxoethyl side chain.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C21H26ClN3O4S/c1-23-10-12-24(13-11-23)21(26)16-25(15-17-6-4-3-5-7-17)30(27,28)20-14-18(22)8-9-19(20)29-2/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

OVYWSRJKGZKDPQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using dimethyl sulfate or methyl iodide.

    Piperazine Derivatization: The piperazine moiety is incorporated through a nucleophilic substitution reaction involving piperazine and an appropriate electrophile.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction between a sulfonyl chloride and the amine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, particularly at the benzylic and piperazine positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it binds to the serotonin transporter, which plays a role in mood regulation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzenesulfonamide Derivatives with Piperazine Moieties

Compounds such as N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) and N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2-(sulfamoylamino)benzenesulfonamide (6k) () share structural similarities with the target compound. Key differences include:

  • Substituent Variations: The target compound features a 4-methylpiperazine group, whereas 6k and 6l incorporate a bis(4-fluorophenyl)methyl-piperazine moiety.
  • Molecular Weight : The target compound’s calculated molecular weight (~529 g/mol) is lower than that of 6k/6l (~650–670 g/mol) due to the absence of fluorinated aromatic substituents.
  • Synthesis Yields : While synthesis data for the target compound is unavailable, 6k/6l were synthesized with yields of 72–78%, suggesting efficient routes for analogous compounds.

Table 1: Comparison of Piperazine-Containing Benzenesulfonamides

Compound Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Methylpiperazin-1-yl ~529 Not reported
6k () Bis(4-fluorophenyl)methyl ~650 132–135
6l () Bis(4-fluorophenyl)methyl ~670 140–145
Benzenesulfonamides with Alternative Substituents

The crystal structure of 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide () provides insights into substituent effects. Unlike the target compound, this derivative lacks a piperazine side chain and instead features a 4-methoxybenzoyl group. Key comparisons include:

  • Substituent Position : The chlorine atom in the compound is at position 2, whereas the target compound has chlorine at position 4. This positional difference may influence steric interactions and binding affinity in biological systems.
  • Crystallographic Analysis : Both compounds likely employ SHELX-based refinement () for structural determination, ensuring high accuracy in bond-length and angle measurements.
Sulfonamide Compounds with Heterocyclic Attachments

Compounds such as N-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide () and N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide () highlight the diversity of sulfonamide derivatives. Notable contrasts include:

  • Heterocyclic Moieties : The target compound’s piperazine group is replaced with thiazolo-pyridine or pyridinyl-triazole systems in these analogs. Such heterocycles may confer distinct electronic properties, altering solubility or metabolic stability.

Research Implications and Limitations

  • Synthetic Feasibility : High yields (72–78%) for 6k/6l () suggest that the target compound could be synthesized efficiently using similar protocols.
  • Structural Characterization : SHELX-based crystallography () and NMR/MS techniques () are critical for confirming purity and conformation.
  • Knowledge Gaps: Specific data on the target compound’s solubility, stability, and bioactivity remain unaddressed in the provided sources, necessitating further experimental studies.

Biological Activity

N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with significant potential in various therapeutic applications. This article aims to explore its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26ClN3O4SC_{21}H_{26}ClN_{3}O_{4}S, with a molecular weight of approximately 452.0 g/mol. Its structure includes a benzene sulfonamide moiety, a methoxy group, and a piperazine derivative, which contribute to its biological activity. The presence of these functional groups suggests that the compound may interact with various biological targets, potentially modulating critical biological pathways.

Research indicates that this compound functions primarily as an enzyme inhibitor . Its ability to bind to specific enzymes or receptors allows it to influence metabolic processes and cellular signaling pathways. Similar compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound may also exhibit a broad range of therapeutic effects.

Antimicrobial Activity

Studies have shown that compounds similar in structure to this compound possess notable antimicrobial properties. For instance, derivatives of benzenesulfonamide have been evaluated for their in vitro antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potency against bacteria such as Escherichia coli and Staphylococcus aureus:

CompoundTarget PathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

These findings suggest that the structural features of sulfonamides significantly enhance their antimicrobial efficacy .

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of related compounds through models such as carrageenan-induced paw edema in rats. For example, certain derivatives exhibited inhibition rates of up to 94.69% at specific time intervals, indicating strong anti-inflammatory effects .

Case Studies and Research Findings

Several studies highlight the biological activities associated with N-benzyl derivatives:

  • Study on Anticancer Properties : A study focused on N-benzyl derivatives showed promising results in selectively targeting cancer cells through enhanced uptake mechanisms facilitated by polyamine transport systems .
  • Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to enzymes involved in key metabolic processes, leading to significant biological effects that could be leveraged for therapeutic applications.
  • Comparative Analysis : A comparative analysis of structurally similar compounds indicated that this compound stands out due to its unique combination of functional groups, which may enhance its biological activity compared to other benzenesulfonamide derivatives.

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